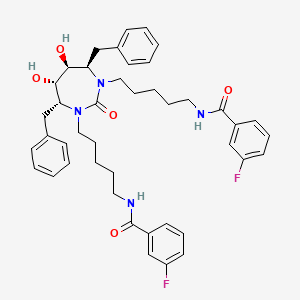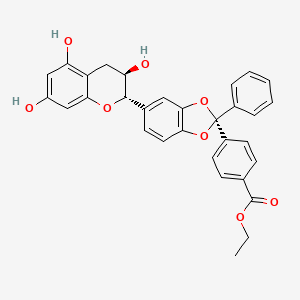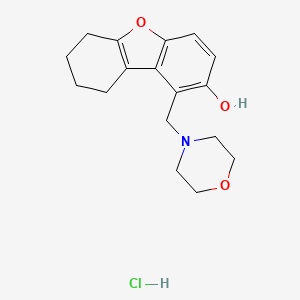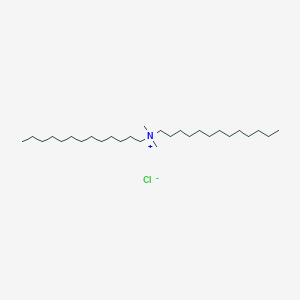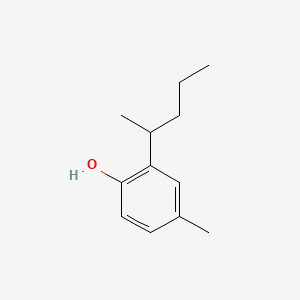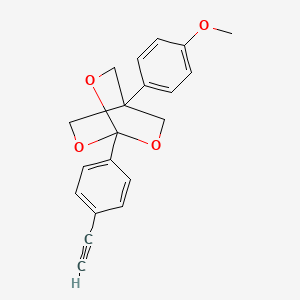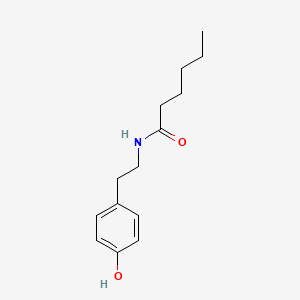
N-Caproyl tyramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Caproyl tyramine is a synthetic compound known for its antioxidant and anti-inflammatory properties. The name component “caproyl” indicates that the compound contains capric acid (decanoic acid), introduced through an acylation reaction . This compound is derived from tyramine, a biogenic amine generated via the decarboxylation of the amino acid tyrosine . This compound is recognized for its potential in improving skin barrier function and reducing redness, making it effective in promoting skin regeneration and vitality .
Vorbereitungsmethoden
The preparation of N-Caproyl tyramine involves synthetic routes that typically include acylation reactions. One common method is the acylation of tyramine with capric acid. This reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity . Industrial production methods often utilize biocatalytic processes, which are efficient and environmentally friendly. For example, a three-step biocatalytic synthesis method for the production of tyramine from serine in keratin acid hydrolysis wastewater has been developed . This method involves the use of enzymes such as serine deaminase, tyrosine phenol-lyase, and tyrosine decarboxylase to convert serine to tyramine, which can then be acylated to form this compound .
Analyse Chemischer Reaktionen
N-Caproyl tyramine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The acylation reaction, which introduces the caproyl group, is a key reaction for this compound. This reaction typically involves the use of acyl chlorides or anhydrides in the presence of a base . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
N-Caproyl tyramine has a wide range of scientific research applications. In chemistry, it is used as an antioxidant to inhibit reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients . In biology and medicine, it is recognized for its anti-inflammatory properties, which help in reducing redness and promoting skin regeneration . Additionally, it has applications in the cosmetic industry, where it is used in skincare products to protect the skin from external influences and improve skin barrier function . Research has also explored its potential in tissue engineering, where tyramine-based hydrogels are used for tissue repair and regeneration .
Wirkmechanismus
The mechanism of action of N-Caproyl tyramine involves its antioxidant and anti-inflammatory properties. It acts by inhibiting oxidative stress and reducing inflammation at the molecular level. The compound targets reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage . Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . These actions contribute to its effectiveness in promoting skin health and regeneration.
Vergleich Mit ähnlichen Verbindungen
N-Caproyl tyramine can be compared with other similar compounds such as N-trans-coumaroyltyramine, N-trans-feruloyltyramine, and N-trans-feruloyloctopamine . These compounds share structural similarities, as they all contain the tyramine backbone with different acyl groups attached. this compound is unique due to the presence of the caproyl group, which imparts distinct antioxidant and anti-inflammatory properties . The comparison highlights the uniqueness of this compound in terms of its specific applications and effectiveness in promoting skin health.
Eigenschaften
CAS-Nummer |
1184818-23-2 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
N-[2-(4-hydroxyphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-14(17)15-11-10-12-6-8-13(16)9-7-12/h6-9,16H,2-5,10-11H2,1H3,(H,15,17) |
InChI-Schlüssel |
OOAYUBIIDJANMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NCCC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


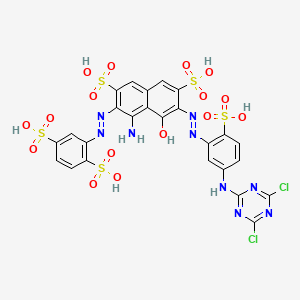
![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12731263.png)
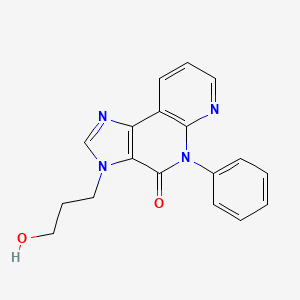
![[2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide](/img/structure/B12731269.png)
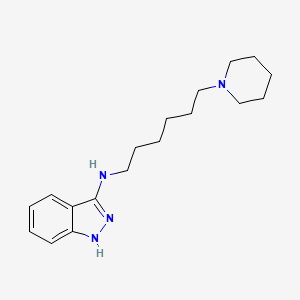
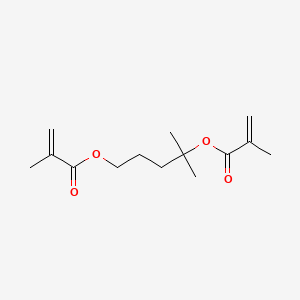

![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylcarbamothioylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12731290.png)
